3,4-Diethylbenzophenone
Description
Compounds with 3,4-substitutions (e.g., hydroxyl, methyl, or chloro groups) are well-documented in the literature and industrial applications.
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(3,4-diethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O/c1-3-13-10-11-16(12-14(13)4-2)17(18)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
YIOGXDPPVIFJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key data for 3,4-substituted benzophenones and related compounds derived from the evidence:
Key Observations:
- Methyl Groups: Enhance hydrophobicity and thermal stability (e.g., 3,4-Dimethylbenzophenone with melting point ~45–47°C) . Chloro Groups: Improve chemical resistance and utility in synthesis (e.g., 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone) .
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